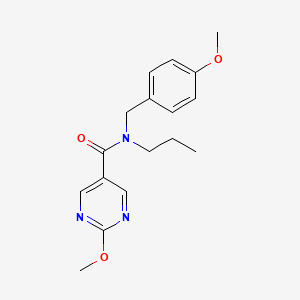
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Applications De Recherche Scientifique
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain behavior in animal models.
Mécanisme D'action
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the activity of HDACs, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces the production of inflammatory cytokines, such as TNF-α and IL-6. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces pain behavior by inhibiting the activity of spinal microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its high potency and selectivity for its target proteins. This makes it an ideal compound for studying the activity of various signaling pathways in vitro. However, one of the limitations of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For the research on N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide include further investigating its mechanism of action and evaluating its efficacy in animal models of various diseases.
Propriétés
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-5-3-6-14(9-13)11-19-17(21)12-20(24(2,22)23)16-8-4-7-15(18)10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQNPMGAPRTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)
![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)

![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4446827.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4446839.png)